3-Isobutylimidazolidine-2,4-dione
Overview
Description
3-Isobutylimidazolidine-2,4-dione is a molecule with the molecular formula C7H12N2O2 . It is a derivative of imidazolidine-2,4-dione, also known as hydantoin, which is an important nucleus found in numerous natural products and in several clinically important medicines .
Synthesis Analysis
The synthesis of compounds containing the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation .
Molecular Structure Analysis
The molecular structure of this compound consists of a slightly ‘ruffled’ imidazolidine ring. The isobutyl substituent is rotated well out of the plane of its ring . The molecular weight of this compound is 156.18 .
Chemical Reactions Analysis
In the crystal structure of this compound, inversion dimers are formed by pairs of N—H⋯O hydrogen bonds with C—H⋯O hydrogen bonds linking them into chains parallel to (10) .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has been conducted on the synthesis of various imidazolidine-2,4-dione derivatives, with methods including microwave-assisted procedures and one-pot synthesis approaches (Brouillette et al., 2007).
- Structural and Spectral Analysis : Structural exploration of these compounds is performed using techniques like X-ray diffraction, spectroscopy, and density functional theory (DFT) calculations. This provides insights into their molecular geometry and electronic spectra (Prasad et al., 2018).
Pharmacological Applications
- Hypoglycemic Activity : Various derivatives of imidazolidine-2,4-dione exhibit notable hypoglycemic activities. These compounds have been tested for their potential in managing diabetes, showing promising results in diabetic models (Hussain et al., 2015).
- Inhibition of Enzymes : Derivatives of imidazolidine-2,4-dione have shown inhibitory activities against enzymes like α-glucosidase and α-amylase. These properties could be beneficial in controlling hyperglycemia and type 2 diabetes mellitus (Fettach et al., 2021).
Antitumor and Anticancer Potential
- Antitumor Activities : Some derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their antitumor activity. Research indicates selective activity against certain cancer cell lines, suggesting potential as anticancer agents (Alanazi et al., 2013).
Other Applications
- Corrosion Inhibition : Imidazolidine-2,4-dione derivatives have also been used as corrosion inhibitors for materials like mild steel. Their efficacy in protecting materials from corrosion in acidic environments has been demonstrated (Elbarki et al., 2020).
Mechanism of Action
While the specific mechanism of action for 3-Isobutylimidazolidine-2,4-dione is not mentioned in the papers retrieved, it’s worth noting that thiazolidin-2,4-dione (TZD) analogues, which are structurally similar, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Future Directions
Properties
IUPAC Name |
3-(2-methylpropyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTRWHGISIMJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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